methyl (4-fluorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHJCBXOIFNHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879374 | |
| Record name | CARBAMIC ACID, (4-FLUOROPHENYL)-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16744-99-3 | |
| Record name | CARBAMIC ACID, (4-FLUOROPHENYL)-, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Methyl (4-fluorophenyl)carbamate
The direct formation of this compound has been approached through several innovative chemical strategies. These methods often prioritize efficiency, mild reaction conditions, and the use of readily available starting materials.
Metal-Free C-N Coupling Reactions Utilizing 4-Fluoroaniline (B128567) and Carbazates
The development of metal-free carbon-nitrogen (C-N) bond-forming reactions represents a significant advancement in sustainable chemistry. These reactions provide an alternative to traditional metal-catalyzed methods, avoiding the cost, toxicity, and challenging removal of metal residues. The synthesis of carbamates, including this compound, can be achieved through the coupling of anilines with carbazates under metal-free conditions. This approach typically involves the activation of the carbazate, followed by nucleophilic attack by the aniline (B41778). While specific studies detailing the synthesis of this compound via this exact metal-free route with carbazates are not extensively documented in the provided results, the general principle is a key area of research in organic synthesis.
Photodeprotection Strategies Employing BODIPY Photoprotecting Groups
A novel approach to synthesizing carbamates involves the use of photoprotecting groups (PPGs). Boron-dipyrromethene (BODIPY) has emerged as a versatile photoprotecting group for amines due to its favorable properties, including high molar extinction coefficients, excellent chemical and photochemical stability, and sensitivity to visible light. acs.orgresearchgate.net In this strategy, an amine is "caged" with a BODIPY-based PPG through a carbamate (B1207046) linker. acs.orgresearchgate.net The desired amine can then be released upon irradiation with light of a specific wavelength. acs.org
For the synthesis of this compound, a precursor such as 4-fluorobenzylamine (B26447) can be protected with a BODIPY-based photoprotecting group. acs.orgrsc.org The deprotection, or "uncaging," process, initiated by light, would then yield the free amine, which can subsequently be converted to the target carbamate. Research has focused on developing green-light-sensitive (λ > 500 nm) and red-light-sensitive (λ > 650 nm) BODIPY PPGs for amines, allowing for efficient photodeprotection in aqueous media. acs.orgrsc.orgacs.org The stability of these caged compounds under aqueous conditions for extended periods and their efficient uncaging make this a promising strategy for controlled release applications. acs.orgresearchgate.net
Approaches from 4-Fluorophenyl Isocyanate Precursors
A traditional and highly effective method for the synthesis of this compound involves the reaction of 4-fluorophenyl isocyanate with methanol (B129727). This reaction is a straightforward nucleophilic addition of the alcohol's hydroxyl group to the highly electrophilic carbon of the isocyanate group.
Reaction Scheme:
FC₆H₄NCO + CH₃OH → FC₆H₄NHCOOCH₃
4-Fluorophenyl isocyanate is a commercially available liquid with a boiling point of 55 °C at 8 mmHg. sigmaaldrich.com The reaction with methanol is typically rapid and high-yielding, making it a preferred route for laboratory and industrial-scale synthesis.
Synthetic Routes to Related Fluorophenyl Carbamate Derivatives
The synthetic methodologies applied to this compound can be extended to a broader range of fluorophenyl carbamate derivatives, which are of interest in various fields of chemical research.
Alkoxycarbonylation Procedures
Alkoxycarbonylation reactions are powerful tools for the synthesis of esters and carbamates. nih.gov Palladium-catalyzed alkoxycarbonylation of aromatic C-H bonds using alkyl chloroformates has been developed for the synthesis of phthalic acid derivatives and can be adapted for carbamate synthesis. rsc.org This method offers a direct way to introduce a carbamate functionality onto an aromatic ring. While the direct alkoxycarbonylation of a C-H bond on a fluorinated benzene (B151609) ring to form a carbamate is a complex transformation, related palladium-catalyzed methods have shown great promise. For instance, a palladium-catalyzed process for the synthesis of N-aryl carbamates has been achieved by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This provides a direct route to various carbamate-protected functional groups. mit.edu
Palladium-Catalyzed Buchwald–Hartwig Cross-Coupling for Complex Carbamate Structures
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds. organic-chemistry.orgyoutube.com This reaction is widely used for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.orgrsc.org This methodology can be extended to the synthesis of complex carbamate structures. An efficient synthesis of aryl carbamates has been developed through the palladium-catalyzed cross-coupling of aryl halides (ArX, where X = Cl, OTf) with sodium cyanate in the presence of an alcohol. mit.edu This transformation allows for an expanded substrate scope for the direct synthesis of aryl isocyanates, which are immediate precursors to carbamates. mit.edu The versatility of the Buchwald-Hartwig reaction, including its tolerance for a wide range of functional groups and the development of highly active catalyst systems, makes it an invaluable tool for constructing complex molecules containing the fluorophenyl carbamate moiety. rsc.orgorgsyn.org
Chemical Reactivity and Derivatization Studies of the Carbamate Moiety
The reactivity of the carbamate group is central to the chemical behavior of this compound. It can be viewed as a hybrid of an ester and an amide, and its chemical properties reflect this unique structural combination.
General Reactions of Carbamates: Oxidation, Reduction, and Substitution
The carbamate moiety can undergo several fundamental transformations, including reduction and substitution, while oxidation is a less commonly reported reaction pathway.
Oxidation: The direct oxidation of the carbamate group is not a widely utilized transformation. The stability of the carbamate core, arising from resonance stabilization between the nitrogen lone pair and the carbonyl group, makes it relatively resistant to oxidative cleavage under standard conditions.
Reduction: Carbamates can be effectively reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.com In the case of N-aryl carbamates such as this compound, the reduction typically cleaves the ester-like C-O bond. This process results in the formation of a methylamine (B109427) derivative and the corresponding phenol. For instance, the reduction of a methyl carbamate can yield an N-methyl group and the alcohol derived from the ester portion. stackexchange.com The general mechanism for metal hydride reduction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.orgsaskoer.ca While powerful reagents like LiAlH₄ can reduce esters, amides, and carboxylic acids chem-station.com, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce the stable carbamate linkage.
Substitution: The carbamate group can participate in substitution reactions where it acts as a leaving group. Nickel-catalyzed reactions have been developed for the amination of aryl carbamates, converting them into various aminated products. rsc.org This demonstrates the ability to cleave the aryl C-O bond and replace the carbamate moiety. Another transformative reaction is the nickel-catalyzed decarboxylation of aryl carbamates, which yields aromatic amines with carbon dioxide as the sole byproduct. acs.org This process effectively converts the phenolic oxygen into an amino group, showcasing a powerful synthetic application of carbamate chemistry.
Hydrolytic Stability of Carbamate Linkages
The stability of the carbamate linkage towards hydrolysis is a critical factor in its application. Generally, carbamates are more stable against hydrolysis than esters but more susceptible than amides.
The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on both the nitrogen and the oxygen atoms. For this compound, the key factors are the methyl group on the nitrogen and the 4-fluorophenyl group on the oxygen. The electron-withdrawing nature of the fluorine atom on the phenyl ring makes the corresponding 4-fluorophenol (B42351) a better leaving group. This enhanced leaving group ability can increase the rate of hydrolysis compared to an unsubstituted phenyl carbamate.
Studies have shown that the hydrolysis of aryl carbamates is sensitive to pH. While some carbamate-based structures are reported to be hydrolytically stable in a pH range of 2-12, the specific stability of this compound would depend on the precise conditions. The general trend indicates that the stability of Alkyl-OCO-NHAryl carbamates is moderate compared to other carbamate classes.
| Factor | Influence on Hydrolytic Stability of this compound | Rationale |
|---|---|---|
| Carbamate Structure | More stable than esters, less stable than amides | The resonance delocalization of the nitrogen lone pair provides stability, but less than in an amide. |
| Aryl Substituent (4-Fluoro) | Decreases stability (increases hydrolysis rate) | The electron-withdrawing fluorine atom stabilizes the phenolate (B1203915) leaving group, facilitating nucleophilic attack at the carbonyl carbon. |
| pH | Susceptible to both acid and base-catalyzed hydrolysis | Hydrolysis can be accelerated under non-neutral conditions, though many carbamates exhibit stability in a broad pH range. |
Functional Group Transformations on the Aromatic Ring
The 4-fluorophenyl ring of the molecule offers opportunities for further derivatization through reactions on the aromatic core itself. The existing substituents—the carbamate group and the fluorine atom—direct the regiochemical outcome of these transformations.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the outcome is dictated by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com The N-carbamate group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Similarly, the fluorine atom is also an ortho-, para-director. vanderbilt.edu In this compound, the para position is occupied by the fluorine. Therefore, electrophilic attack is expected to occur at the positions ortho to the carbamate group (C2 and C6). Both substituents are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. vanderbilt.edu
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. pharmdguru.commasterorganicchemistry.com This reaction is particularly favored when electron-withdrawing groups are present on the ring, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The carbamate group in the para position can help to activate the fluorine atom for displacement by strong nucleophiles. Fluorine is often the best leaving group among the halogens for SNAr because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com Recent developments have even shown that photoredox catalysis can enable the SNAr of unactivated fluoroarenes. nih.gov
Biotransformation: Fungal systems, which are often used to model mammalian drug metabolism, can perform transformations on fluorinated aromatic compounds. dntb.gov.ua The fungus Cunninghamella elegans, for example, is known to hydroxylate fluorinated biphenyls. researchgate.netresearchgate.net Such enzymatic reactions could potentially introduce a hydroxyl group onto the 4-fluorophenyl ring of this compound, representing a biological method for derivatization. These biotransformations are typically catalyzed by cytochrome P450 enzymes. nuph.edu.ua
| Reaction Type | Potential Outcome on this compound | Key Factors |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution occurs at C2 and C6 positions (ortho to the carbamate). | Both -NHCOO- and -F are ortho, para-directors. Ring is deactivated. |
| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the fluorine atom by a nucleophile (e.g., -OR, -NR2). | The fluorine atom acts as a leaving group, activated by the para-carbamate group. |
| Biotransformation (e.g., Microbial Hydroxylation) | Introduction of a hydroxyl group onto the aromatic ring. | Catalyzed by enzymes like cytochrome P450 found in microorganisms. nuph.edu.ua |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl (4-fluorophenyl)carbamate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the methyl protons, the aromatic protons, and the amine proton.
The methyl (-CH₃) protons typically appear as a singlet due to the absence of adjacent protons to couple with. The aromatic protons on the 4-fluorophenyl ring exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom will show a different chemical shift and coupling pattern compared to the protons meta to the fluorine atom. The amine proton (-NH) signal can sometimes be broad and its chemical shift can be concentration and solvent dependent.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -NHCOO) | 7.30 - 7.50 | Multiplet | |
| Aromatic (ortho to -F) | 6.95 - 7.10 | Multiplet | |
| Methyl (-OCH₃) | ~3.75 | Singlet | |
| Amine (-NH) | Variable (often broad) | Singlet (broad) |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound will give a distinct signal. oregonstate.edu The chemical shifts are influenced by the electronic environment of each carbon. libretexts.orglibretexts.org
The carbonyl carbon (C=O) of the carbamate (B1207046) group is typically found at a low field (downfield) in the spectrum. The aromatic carbons show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a characteristic splitting pattern due to carbon-fluorine coupling (¹JCF). The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF). The methyl carbon (-OCH₃) will appear at a higher field (upfield).
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) | Coupling to Fluorine |
| Carbonyl (C=O) | ~154 | No |
| Aromatic (C-F) | ~159 | Yes (¹JCF) |
| Aromatic (C-NHCOO) | ~134 | Yes (⁴JCF) |
| Aromatic (CH ortho to -NHCOO) | ~121 | Yes (³JCF) |
| Aromatic (CH ortho to -F) | ~115 | Yes (²JCF) |
| Methyl (-OCH₃) | ~52 | No |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Coupling constants provide additional structural information.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Probing
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. wikipedia.org
For a 4-fluorophenyl group, the ¹⁹F chemical shift is typically observed in a specific region of the spectrum. The signal will often appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Table 3: Representative ¹⁹F NMR Spectral Data for this compound
| Fluorine Environment | Approximate Chemical Shift (δ, ppm) | Reference Standard |
| 4-Fluorophenyl | -115 to -125 | CFCl₃ |
Note: The chemical shift can be influenced by the solvent and concentration. The negative sign indicates an upfield shift relative to the reference. ucsb.edu
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguous structure elucidation. rsc.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, this would help to confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl group.
These advanced techniques, when used in combination, provide a robust and detailed picture of the molecular structure of this compound, leaving little room for ambiguity.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within the molecule.
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 2960 |
| C=O (Carbonyl) | Stretching | 1700 - 1730 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-O (Ester) | Stretching | 1000 - 1300 |
| C-F | Stretching | 1100 - 1250 |
The presence of a strong absorption band for the N-H stretch, the intense carbonyl (C=O) stretch, and the characteristic C-F stretch, along with the various C-H and aromatic C=C absorptions, provides a unique "fingerprint" for this compound, confirming the presence of its key structural features.
Raman Spectroscopy (FT-Raman)
While direct experimental FT-Raman spectra for this compound are not widely published, its vibrational characteristics can be reliably predicted based on extensive studies of analogous carbamate and fluorophenyl compounds. iucr.orghoffmanchemicals.com The Raman spectrum is expected to be dominated by vibrations originating from the substituted benzene (B151609) ring and the carbamate functional group.
Key vibrational modes anticipated in the FT-Raman spectrum include the N-H stretching vibration, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group is a strong and characteristic peak, generally appearing around 1680-1730 cm⁻¹. hoffmanchemicals.com Vibrations associated with the C-N bond and the O-C-O group of the carbamate linker are expected in the 1000-1300 cm⁻¹ range.
The 4-substituted fluorophenyl ring contributes several distinct signals. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The characteristic C-F stretching vibration for a fluorobenzene (B45895) derivative typically appears as a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations within the benzene ring are expected to produce multiple bands in the 1400-1600 cm⁻¹ range. Furthermore, a distinctive "ring breathing" mode, characteristic of para-substituted benzene rings, is expected to be present. iucr.org
Table 1: Predicted FT-Raman Vibrational Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Carbamate |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Carbonyl (C=O) Stretch | 1680 - 1730 | Carbamate |
| Aromatic C=C Stretch | 1400 - 1600 | Phenyl Ring |
| C-F Stretch | 1200 - 1250 | Fluorophenyl |
| C-N Stretch | 1200 - 1300 | Carbamate |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound through controlled fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing carbamates. In positive-ion mode ESI-MS, this compound is expected to be readily detected as its protonated molecular ion, [M+H]⁺. Given its molecular formula C₈H₈FNO₂, the expected mass-to-charge ratio (m/z) for this ion would be approximately 170.1. It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would appear at m/z 192.1 and 208.1, respectively.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion induces fragmentation, providing structural information. rsc.org The fragmentation pathways for carbamates are well-understood and typically involve the cleavage of the labile ester and amide bonds. researchgate.net A primary fragmentation route would likely be the neutral loss of methanol (B129727) (CH₃OH, 32 Da) to yield a fluorophenyl isocyanate cation at m/z 138.0. Another expected fragmentation is the cleavage of the ester bond to lose carbon dioxide and a methyl group, or cleavage at the amide bond.
Table 2: Predicted ESI-MS Ions for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₉FNO₂]⁺ | 170.1 |
| [M+Na]⁺ | [C₈H₈FNNaO₂]⁺ | 192.1 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the parent ion, which serves to confirm its elemental composition. nih.gov The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₉FNO₂⁺) is calculated to be 170.0612. HRMS analysis is expected to yield a measured mass that is within a very narrow tolerance (typically <5 ppm) of this theoretical value, thereby unambiguously confirming the compound's molecular formula. iucr.org This high degree of accuracy is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as methyl N-(4-chlorophenyl)carbamate, provides significant insight into its likely molecular conformation and crystal packing. researchgate.netnih.gov
The molecule is expected to be largely planar, with a small dihedral angle between the plane of the phenyl ring and that of the carbamate group. The carbamate functional group is likely to adopt a trans conformation, which is generally more stable.
Table 4: Predicted Crystallographic Parameters and Structural Features for this compound (by analogy)
| Parameter | Expected Feature/Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |
| Supramolecular Motif | Infinite 1D chains or tapes |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods allow for the detailed analysis of molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govnih.gov For molecules like methyl (4-fluorophenyl)carbamate, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular conformation through geometry optimization. nih.govresearchgate.net This process minimizes the energy of the molecule to predict structural parameters like bond lengths, bond angles, and dihedral angles. scielo.org.mx
The optimized geometric parameters calculated via DFT are typically found to be in close agreement with experimental values obtained from techniques like X-ray diffraction. nih.gov The carbamate (B1207046) group itself is known to have a mostly planar structure due to resonance. researchgate.net The calculations would reveal the precise orientation of the 4-fluorophenyl ring relative to the methyl carbamate moiety.
Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, which can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands. nih.govmalayajournal.org
Table 1: Predicted Geometrical Parameters for a Carbamate Structure (Analogous System)
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.21 |
| C-O | ~1.36 | |
| C-N | ~1.38 | |
| N-H | ~1.01 | |
| C-F | ~1.35 | |
| Bond Angle | O=C-N | ~125.5 |
| O=C-O | ~124.0 | |
| C-N-H | ~114.0 |
Note: Values are representative and based on DFT calculations for analogous carbamate-containing molecules. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the carbamate group. The LUMO would likely be distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing fluorine atom would influence the energy levels of these orbitals. nih.gov
Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. researchgate.net
The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net Analysis of a similar molecule, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, revealed that oxygen and nitrogen atoms were more sensitive to electrophilic attack, while certain carbon atoms were most susceptible to nucleophilic attack. researchgate.net A similar analysis for this compound would pinpoint the most reactive sites within its structure.
Table 2: Representative Frontier Orbital Energies (Analogous System)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: Values are illustrative and based on DFT calculations for molecules containing fluorophenyl and carbamate moieties. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu
In this compound, significant intramolecular interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atom (n_N) and the carbonyl oxygen atom (n_O) into the antibonding orbital of the carbonyl group (π*_C=O). nih.gov This resonance effect is characteristic of amides and carbamates and contributes to the planarity and rotational barrier of the C-N bond. acs.org Other notable interactions would involve the lone pairs of the fluorine atom and the π-system of the phenyl ring. nih.gov NBO analysis is also effective in describing the formation and stability of intermolecular hydrogen bonds, for instance, between the N-H group (donor) of one molecule and the carbonyl oxygen (acceptor) of another. nih.gov
Table 3: Significant NBO Donor-Acceptor Interactions (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | π* (C=O) | ~35-45 | Intramolecular Hyperconjugation |
| LP (N) | π* (C=O) | ~50-60 | Resonance Stabilization |
| π (Phenyl) | π* (C=O) | ~5-10 | Conjugation |
| LP (F) | σ* (adjacent C-C) | ~2-5 | Hyperconjugation |
Note: LP denotes a lone pair. E(2) values are representative examples from NBO analyses of analogous functional groups. nih.govacadpubl.eu
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov Green and yellow represent areas of intermediate or near-zero potential. nih.govresearchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the fluorine atom. nih.govnih.gov These sites represent the most likely points for electrophilic attack or for forming hydrogen bonds as an acceptor. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the N-H group, making it the primary site for nucleophilic attack and the donor in a hydrogen bond. researchgate.netresearchgate.net
Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical vibrational spectra (IR and Raman) are obtained from the frequency calculations performed after geometry optimization. researchgate.net The calculated wavenumbers are often uniformly scaled to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. nih.govresearchgate.net This allows for the confident assignment of vibrational modes, such as the N-H stretch, C=O stretch, C-N stretch, and vibrations associated with the fluorophenyl ring. researchgate.net
DFT methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). Theoretical predictions can aid in the interpretation of complex experimental NMR spectra. For carbamates, computational studies can be particularly insightful for analyzing the effects of restricted C-N bond rotation, which can lead to the appearance of two distinct sets of signals (rotamers) in NMR spectra at room temperature. mdpi.com
Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (Analogous System)
| Assignment | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹, IR) |
|---|---|---|
| N-H Stretch | ~3350 | ~3345 |
| C-H Stretch (Aromatic) | ~3100 | ~3095 |
| C-H Stretch (Methyl) | ~2950 | ~2955 |
| C=O Stretch | ~1720 | ~1725 |
| C-C Stretch (Ring) | ~1600 | ~1605 |
| N-H Bend | ~1540 | ~1545 |
| C-F Stretch | ~1220 | ~1225 |
Note: Data is illustrative, based on typical results for similar molecules where DFT calculations are compared to experimental spectra. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular docking, a key technique in molecular modeling, could be used to predict how this compound might bind to a biological target, such as an enzyme's active site. nih.govacs.org Such simulations place the molecule (ligand) into the binding site of a macromolecule (receptor) to determine the preferred binding orientation and affinity. These studies can identify crucial intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and receptor residues, as well as hydrophobic interactions involving the fluorophenyl ring. acs.org
Molecular dynamics (MD) simulations could further investigate the stability of this binding pose over time. MD simulates the motions of atoms and molecules, providing a detailed view of conformational changes and the dynamics of the ligand-receptor complex. acs.org For this compound itself, MD simulations in various solvents could explore its conformational landscape and solvation properties.
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation enhances the predictive power of the computational methods and provides deeper insights into the studied phenomena.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for characterizing chemical structures. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate theoretical spectra.
While experimental spectroscopic data for this compound exists, detailed computational validation of these assignments is not found in the reviewed literature. Such a study would involve:
Calculating the optimized geometry of the molecule.
Computing the theoretical NMR chemical shifts and IR vibrational frequencies.
Comparing the calculated spectra with the experimental spectra to confirm the assignment of peaks to specific atoms and vibrational modes.
This process can help to resolve ambiguities in experimental spectra and provide a more confident structural assignment.
Computational chemistry can be used to explore the potential reaction pathways of a molecule, providing information on transition states and activation energies. This is valuable for understanding its synthesis, degradation, and metabolic fate.
For this compound, theoretical studies could be conducted to investigate:
Synthesis Reactions: Elucidating the mechanism of its formation from its precursors.
Hydrolysis: Understanding its stability in aqueous environments, which is relevant to its application in wood preservation. Research has indicated that the fluorophenyl carbamyl groups in reacted wood are more stable and less subject to loss by hydrolysis. researchgate.netswst.org
Metabolic Pathways: Predicting potential metabolic transformations in a biological system.
These theoretical insights would complement experimental studies and aid in the rational design of more stable and effective analogues.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Non Biological Contexts
Impact of Fluorine Substitution on Compound Stability and Performance
The presence and position of fluorine atoms on the phenyl ring are critical determinants of the compound's stability and its performance characteristics within a material matrix.
The stability of the carbamate (B1207046) group is inherently robust, a feature attributed to the resonance between the amide and ester functionalities. This delocalization of the nitrogen lone-pair electrons into the carbonyl group creates a partial double-bond character in the C-N bond, enhancing its stability compared to a simple ester.
However, the susceptibility of the carbamate ester linkage to hydrolysis is significantly modulated by the electronic effects of substituents on the phenyl ring. The fluorine atom at the para-position (4-position) in methyl (4-fluorophenyl)carbamate exerts a strong, electron-withdrawing inductive effect. This effect reduces electron density at the ester oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, which can accelerate hydrolysis under certain conditions, particularly alkaline ones. nih.gov
The position of the fluorine atom is crucial. While the inductive effect is always electron-withdrawing, the resonance effect (donating lone-pair electrons) is strongest at the ortho- and para-positions. For halogens, the inductive effect dominates. The relative stability to hydrolysis among isomers can be predicted based on the net electronic effect at the carbon atom attached to the carbamate's nitrogen.
Interactive Table: Predicted Relative Stability of Fluorophenyl Carbamate Isomers to Hydrolysis
| Isomer | Position of Fluorine | Dominant Electronic Effects | Predicted Relative Stability |
| This compound | Para | Strong inductive withdrawal, moderate resonance donation | Baseline |
| Methyl (3-fluorophenyl)carbamate | Meta | Strong inductive withdrawal, no resonance effect | Lower |
| Methyl (2-fluorophenyl)carbamate | Ortho | Strongest inductive withdrawal, moderate resonance, potential steric hindrance | Lowest |
Increasing the degree of fluorine substitution on the phenyl ring generally enhances the performance and resistance properties of materials incorporating these molecules. This enhancement stems from the unique properties of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.
Compounds with multiple fluorine atoms, such as methyl (3,4-difluorophenyl)carbamate or methyl (2,4,6-trifluorophenyl)carbamate, are expected to exhibit superior thermal stability and chemical resistance. The high electronegativity of fluorine can also lead to stronger intermolecular interactions (e.g., dipole-dipole forces), which can improve the packing and mechanical properties of polymers or coatings formulated with these compounds. evitachem.com The introduction of multiple fluorine atoms can create compounds with significantly different properties, as seen in related molecules like [3-(Difluoromethyl)-4-fluorophenyl] carbamate and [3-Fluoro-4-(trifluoromethyl)phenyl] carbamate. nih.govnih.gov
Interactive Table: Predicted Effect of Increased Fluorination on Material Properties
| Compound | Degree of Fluorination | Predicted Effect on Thermal Stability | Predicted Effect on Chemical Resistance |
| Methyl phenylcarbamate | None | Baseline | Baseline |
| This compound | Mono-fluorinated | Increased | Increased |
| Methyl (3,4-difluorophenyl)carbamate | Di-fluorinated | Further Increased | Further Increased |
| Methyl (perfluorophenyl)carbamate | Poly-fluorinated | Highest | Highest |
Role of the Carbamate Moiety in Material Interactions
The carbamate group (-NH-C(=O)-O-) is a cornerstone of polyurethane chemistry and a versatile functional group for tailoring material interactions. wikipedia.org Its distinct bonding characteristics are crucial for adhesion and surface modification.
The carbamate moiety is structurally a hybrid of an amide and an ester, making it both rigid and capable of strong intermolecular interactions. acs.org Its planarity and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allow it to form robust connections with polar polymer substrates. In coating applications, for example, carbamate-functional resins are valued for their ability to form hydrogen bonds, which can significantly improve intercoat adhesion. google.com These interactions are fundamental to the performance of polyurethanes, where the carbamate linkage forms the backbone of the polymer. wikipedia.org
The ability of the carbamate group to engage in hydrogen bonding directly translates to excellent adhesion properties. Carbamate-functional resins have been developed specifically to promote adhesion between dissimilar materials, such as rubber and polyurethane, where the carbamate acts as a molecular bridge at the interface. google.com The orientation of carbamate-containing molecules at a surface is often ordered to maximize these favorable interactions. Furthermore, the stability and specific binding of the carbamate group are exploited in various applications, including the design of materials with controlled surface properties and adhesion profiles. nih.gov
Comparative SAR Analysis of this compound Analogues
To understand the specific roles of each part of the this compound molecule, a comparative analysis of its analogues is instructive. By systematically modifying the phenyl ring substituent, its position, and the ester group, one can predict how these changes would affect material properties in a non-biological context. This approach is adapted from SAR methodologies used in other fields of chemistry. nih.govnih.gov
Interactive Table: Comparative SAR Analysis of Carbamate Analogues in a Materials Context
| Analogue Class | Example Analogue | Structural Change | Predicted Effect on Stability | Predicted Effect on Material Interaction |
| Ring Substituent | Methyl (4-chlorophenyl)carbamate | Fluoro replaced by Chloro | Similar electronic withdrawal, slightly less stable C-Cl bond. Overall stability likely similar or slightly lower. | Polarity is altered, may affect adhesion to specific substrates. |
| Ring Substituent | Methyl (4-nitrophenyl)carbamate | Fluoro replaced by Nitro | Stronger electron withdrawal significantly destabilizes the ester linkage to hydrolysis. | Greatly increased polarity; enhances H-bonding but may reduce compatibility with non-polar matrices. |
| Ring Substituent | Methyl (4-methoxyphenyl)carbamate | Fluoro replaced by Methoxy | Electron-donating group stabilizes the ester linkage against hydrolysis. | Reduced polarity compared to the fluoro-analogue; may alter surface energy and adhesion profile. |
| Isomeric Position | Methyl (2-fluorophenyl)carbamate | 4-fluoro moved to 2-fluoro | Decreased stability due to stronger inductive effect and potential for intramolecular interactions. | Steric hindrance from the ortho-substituent may impede optimal surface packing and bonding. |
| Ester Group | Ethyl (4-fluorophenyl)carbamate | Methyl replaced by Ethyl | Negligible change to electronic stability of the carbamate bond. | Increased size and lipophilicity; may improve solubility in organic polymer systems and slightly alter flexibility. |
Substituent Effects on Reactivity and Selectivity in Chemical Transformations
The reactivity of this compound in chemical transformations is significantly influenced by the electronic properties of the 4-fluoro substituent on the phenyl ring. The fluorine atom is a halogen and, as such, exhibits a dual electronic effect: it is strongly electron-withdrawing via the inductive effect and weakly electron-donating through resonance. libretexts.org
The fluorine substituent also impacts the reactivity of the carbamate moiety. For instance, in reactions involving the cleavage of the carbamate, such as deprotection, the electron-withdrawing nature of the fluorine atom can affect the stability of intermediates. A study on the nucleophilic deprotection of various carbamates demonstrated that the electronic nature of the aromatic ring substituent plays a role in the reaction's feasibility. organic-chemistry.org While this specific study did not include the 4-fluoro derivative, the principles suggest that the electron-withdrawing fluorine would influence the electron density at the carbamate's carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.
In the context of fragmentation reactions, which are critical in some applications, the electronic nature of substituents on the benzyl (B1604629) ring of carbamates has been systematically studied. Research on 4-nitrobenzyl carbamates, which fragment upon reduction, has shown that electron-donating substituents on the benzyl ring accelerate the fragmentation rate. rsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. rsc.org While this compound does not have a nitrobenzyl structure, this principle highlights the significant role that aromatic substituents play in dictating reaction kinetics and mechanisms.
The synthesis of carbamates can be achieved through various methods, including the reaction of amines with chloroformates or via Hofmann rearrangement of amides. nih.govresearchgate.net The presence of the 4-fluoro substituent on the starting aniline (B41778) derivative would influence the nucleophilicity of the amine during these synthetic procedures.
Elucidation of Molecular Recognition Elements in Enzyme Inhibition Models (without biological outcome)
While avoiding biological outcomes, the study of how this compound interacts with enzyme models provides valuable insights into its molecular recognition properties. These studies, often computational, dissect the non-covalent interactions that govern binding, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The carbamate group is particularly adept at participating in hydrogen bonding through its carbonyl oxygen and the N-H group. nih.govacs.org
Computational docking simulations are a primary tool for investigating these interactions. In such models, the compound is placed into the active site of a target enzyme to predict its binding orientation and affinity. For example, docking studies with various carbamates in the active site of cholinesterases have been used to build transition state models that explain enantioselectivity and enzyme subtype selectivity. nih.gov The carbamate moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site.
In the context of this compound, the key molecular recognition elements would be:
The Carbamate Group: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. nih.govacs.org The delocalization of electrons in the carbamate group also imposes a degree of conformational rigidity, which can be favorable for binding. nih.govacs.org
The 4-Fluorophenyl Ring: The aromatic ring can engage in hydrophobic interactions or π-stacking with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in an enzyme's binding pocket. The fluorine atom, being highly electronegative, can participate in specific interactions, including the formation of halogen bonds or dipole-dipole interactions.
The Methyl Group: The methyl group attached to the carbamate nitrogen can also contribute to binding through hydrophobic interactions.
The following table summarizes the potential molecular interactions of this compound in an enzyme active site model, based on the general principles of its functional groups.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Partner in Enzyme Model |
| Carbamate N-H | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone; Side chains of Asp, Glu, Gln, Asn |
| Carbamate C=O | Hydrogen Bond Acceptor | N-H of peptide backbone; Side chains of Ser, Thr, Tyr, Asn, Gln, Arg, Lys |
| 4-Fluorophenyl Ring | Hydrophobic, π-π Stacking | Aromatic side chains (Phe, Tyr, Trp); Aliphatic side chains (Leu, Ile, Val) |
| Fluorine Atom | Halogen Bonding, Dipole-Dipole | Electron-rich atoms (e.g., backbone carbonyls), polar residues |
| Methyl Group | Hydrophobic | Aliphatic or aromatic side chains |
Mechanistic Investigations of Compound Action in Material Systems
Degradation Pathways in Environmental Exposures
The environmental fate of this compound is determined by its susceptibility to various degradation processes, such as hydrolysis and photodegradation. Carbamate esters, in general, can undergo hydrolysis, although they are typically more stable than many other ester types. nih.govscielo.br The stability can be influenced by pH, with hydrolysis often being faster under alkaline conditions. scielo.br
The degradation of this compound would likely proceed through the hydrolysis of the carbamate ester bond, yielding 4-fluoroaniline (B128567), methanol (B129727), and carbon dioxide.
Hydrolysis Pathway: this compound + H₂O → 4-Fluoroaniline + Methanol + CO₂
The rate of this hydrolysis would be influenced by the electron-withdrawing nature of the 4-fluorophenyl group. The fluorine atom would make the carbonyl carbon of the carbamate more electrophilic and potentially more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
In addition to hydrolysis, photodegradation can be a significant environmental degradation pathway for aromatic compounds. The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical reactions, including bond cleavage. The aromatic ring in this compound would be the primary chromophore responsible for absorbing environmental UV radiation.
Interaction with Substrates Leading to Enhanced Durability
Carbamate-containing compounds can be incorporated into materials, such as coatings, to enhance their durability. epo.org For instance, they can be used as additives in curable coating compositions to improve resistance to environmental etch. epo.org In these systems, the carbamate group can participate in cross-linking reactions, often with melamine-formaldehyde resins or other cross-linkers, to form a more robust and chemically resistant polymer network.
The specific interactions of this compound with a substrate would depend on the nature of that substrate. For example, if used as an additive in a polymer matrix containing hydroxyl groups, the carbamate's N-H and C=O groups could form hydrogen bonds with the polymer chains, acting as a plasticizer or modifying the mechanical properties of the material. The fluorinated phenyl ring could also impart specific surface properties, such as hydrophobicity.
The following table outlines potential interactions that could lead to enhanced material durability.
| Interaction Type | Interacting Groups on this compound | Potential Substrate/Polymer Functional Groups | Resulting Effect on Durability |
| Covalent Bonding | Carbamate N-H | Isocyanates, Epoxides, Melamine Resins | Formation of a stable, cross-linked network, enhancing chemical resistance. |
| Hydrogen Bonding | Carbamate N-H and C=O | Hydroxyl (-OH), Amide (-CONH-), Carboxyl (-COOH) | Improved adhesion between coating layers, enhanced mechanical strength. |
| van der Waals / Hydrophobic | 4-Fluorophenyl Ring | Non-polar polymer backbones (e.g., polyolefins, polyesters) | Increased compatibility and dispersion within the polymer matrix, potential for improved UV stability. |
Advanced Research Applications and Methodological Development
Methyl (4-fluorophenyl)carbamate as a Synthetic Precursor and Intermediate
This compound serves as a valuable building block in organic synthesis, primarily due to the presence of the fluorophenyl and carbamate (B1207046) moieties. These functional groups allow for its incorporation into more complex molecular architectures.
Research has demonstrated the synthesis of this compound through a metal-free C-N coupling reaction between 4-fluoroaniline (B128567) and methyl carbazate, achieving a high yield of 83%. thieme-connect.comthieme-connect.com This method provides an efficient pathway to this precursor.
While detailed examples of its extensive use as a building block for a wide range of complex molecules are not prevalent in the reviewed literature, its inclusion in certain targeted syntheses highlights its potential. For instance, a patent for lysyl oxidase inhibitors describes a synthesis step where this compound is formed as an intermediate. google.com Furthermore, related structures such as 1-benzoxazin-4-yl]methyl-(4-fluorophenyl)carbamate have been identified as antibacterial drugs, suggesting the value of the (4-fluorophenyl)carbamate fragment in bioactive molecules. researchgate.net
Current scientific literature does not provide specific examples of this compound being utilized as a key reagent in multi-component reactions or cascade transformations.
Development of Analytical Methodologies
The characterization and quantification of this compound are crucial for its application in synthesis and materials science. Various analytical techniques are employed for this purpose.
The structural elucidation of this compound has been accomplished using nuclear magnetic resonance (NMR) spectroscopy. thieme-connect.comthieme-connect.com Specific proton (¹H NMR) and carbon (¹³C NMR) spectral data have been reported, providing a definitive identification of the compound's structure. thieme-connect.comthieme-connect.com
Infrared (IR) spectroscopy has also been utilized, particularly in the context of its application in wood treatment, to analyze wood modified with related fluorophenyl compounds. scispace.com For carbamate-containing compounds in general, Fourier-transform infrared (FT-IR) spectroscopy and elemental analysis are common characterization techniques. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable tools in the synthesis and analysis of this compound, enabling effective separation, purification, and purity verification. The selection of a specific technique is often dictated by the scale of the synthesis and the required level of purity.
Thin-Layer Chromatography (TLC): TLC is a fundamental and rapid technique frequently employed to monitor the progress of reactions that produce this compound. thieme-connect.comacs.org By spotting the reaction mixture on a TLC plate, researchers can qualitatively observe the consumption of reactants and the formation of the product over time. thieme-connect.comacs.org For instance, in syntheses involving the reaction of 4-fluoroaniline, the completion of the reaction is often confirmed by TLC analysis before proceeding with workup and purification. thieme-connect.comthieme-connect.com
Column Chromatography: For the purification of this compound, column chromatography is the most cited method. thieme-connect.comacs.orgthieme-connect.comrsc.org This technique allows for the separation of the desired carbamate from unreacted starting materials, reagents, and byproducts. The choice of eluent (the solvent system that moves through the column) is critical for achieving good separation. Common solvent systems reported for the purification of this compound and related compounds include mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc), as well as dichloromethane (B109758) (DCM). thieme-connect.comacs.orgthieme-connect.com For example, a 5:1 mixture of petroleum ether and ethyl acetate has been successfully used to obtain the pure product after its synthesis. thieme-connect.comthieme-connect.com
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS): For more precise quantitative analysis and purity assessment, HPLC is utilized. google.comgoogle.com HPLC systems, particularly those equipped with a reverse-phase column and a diode array detector, provide high-resolution separation and allow for the quantification of the compound's purity. google.com When coupled with a mass spectrometer (LCMS), this technique becomes a powerful tool for confirming the identity of the compound by providing its mass-to-charge ratio, alongside its retention time. google.com In one documented procedure, LCMS analysis was performed on an HPLC system connected to a Time of Flight (ToF) mass spectrometer to analyze the product. google.com
Table 1: Application of Chromatographic Techniques in the Analysis of this compound
| Technique | Application | Eluent/Column Type | Purpose | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel F254 | To track the conversion of reactants to product. | thieme-connect.comacs.orgthieme-connect.comresearchgate.net |
| Column Chromatography | Purification | Petroleum Ether/Ethyl Acetate (5:1 or 6:1) | To isolate the pure compound from the crude reaction mixture. | thieme-connect.comthieme-connect.comrsc.org |
| Column Chromatography | Purification | Dichloromethane (DCM) | To purify the product via flash chromatography. | acs.org |
Spectroscopic Methods for In Situ Reaction Monitoring
Spectroscopic techniques are vital for elucidating the structure of this compound and for monitoring its formation in real-time (in situ). These methods provide a non-invasive window into the reaction vessel, allowing researchers to track the concentration of species and understand reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural characterization of this compound. rsc.org Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. thieme-connect.comthieme-connect.comrsc.org For this specific carbamate, characteristic signals in the ¹H NMR spectrum include peaks in the aromatic region for the phenyl protons, a singlet for the methyl (CH₃) protons, and a broad singlet for the amine (NH) proton. rsc.org
While often used for final product confirmation, NMR can also be adapted for reaction monitoring. In some studies involving similar carbamates, crude NMR spectra have been used to estimate the ratio of products formed in a reaction mixture, providing valuable information about reaction selectivity. acs.org The disappearance of reactant signals and the appearance of product signals can be tracked over time to determine reaction endpoints and calculate yields.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Although detailed in situ FT-IR studies for this compound are not extensively documented in the provided results, FT-IR is a powerful technique for monitoring reactions involving characteristic functional groups. researchgate.net The formation of the carbamate linkage (-NH-C=O) would produce distinct stretching vibrations in the IR spectrum. This method is valuable for analyzing the coupling reactions of isocyanates or other precursors, where the change in specific vibrational bands can be correlated to the extent of the reaction. researchgate.net
Table 2: Spectroscopic Data for the Characterization of this compound
| Technique | Nucleus | Solvent | Chemical Shifts (δ) in ppm | Reference |
|---|---|---|---|---|
| ¹H NMR | ¹H | CDCl₃ | ~7.34 (m, 2H), ~7.00 (t, 2H), ~6.75 (br, 1H), ~3.77 (s, 3H) | rsc.org |
| ¹³C NMR | ¹³C | CDCl₃ | ~158.9 (d), 154.2, 133.8, 120.3, 115.6 (d), 52.4 | rsc.org |
| ¹H NMR | ¹H | CDCl₃ | 7.31–7.15 (m, 2 H), 6.95–6.83 (m, 2 H), 6.65 (s, 1 H), 3.69 (s, 3 H) | thieme-connect.comthieme-connect.com |
Conclusion and Future Perspectives
Summary of Key Academic Contributions and Findings for Methyl (4-fluorophenyl)carbamate
Direct academic literature focusing exclusively on this compound is not abundant. However, by examining research on analogous structures and general principles of carbamate (B1207046) synthesis and properties, we can infer its chemical context and significance. The presence of a methyl carbamate group attached to a fluorinated phenyl ring is a recognized feature in more complex molecules, particularly in the pharmaceutical sector.
For instance, the drug Vericiguat, a soluble guanylate cyclase stimulator, incorporates a methyl carbamate moiety attached to a complex heterocyclic system which also contains a fluorophenyl group. wikipedia.org This highlights the utility of the this compound substructure in creating bioactive molecules. The carbamate linkage is often employed in drug design to enhance metabolic stability and to act as a bioisostere for amide bonds, improving pharmacokinetic properties. acs.org
The synthesis of this compound can be achieved through several established methods for carbamate formation. acs.orgnih.gov Traditional methods often involve the use of phosgene (B1210022) or its derivatives, or the Curtius rearrangement of acyl azides. nih.gov More contemporary and sustainable approaches might utilize carbon dioxide as a C1 source in a three-component coupling reaction with 4-fluoroaniline (B128567) and a methylating agent. nih.gov
The properties of this compound are influenced by both the carbamate functional group and the fluorine atom on the aromatic ring. The carbamate group is known for its chemical stability and its ability to participate in hydrogen bonding. acs.org The fluorine atom, being highly electronegative, can significantly alter the electronic properties of the phenyl ring, influencing the compound's reactivity, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of Methyl 4-fluorobenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Boiling Point | 90-92 °C at 20 mmHg |
| Density | 1.192 g/mL at 25 °C |
| Refractive Index | n20/D 1.494 |
Data sourced from commercial supplier catalogs. sigmaaldrich.com
Identification of Research Gaps and Emerging Avenues in Carbamate Chemistry
The study of carbamates is a mature field, yet several research gaps and exciting new directions are continuously emerging.
One of the primary areas of ongoing research is the development of more sustainable and efficient synthetic methodologies. acs.org While methods utilizing CO2 are promising, their industrial-scale application often faces challenges related to catalyst efficiency and reaction conditions. There is a need for novel catalytic systems that can operate under milder conditions with higher yields and selectivity.
Another research gap lies in the full exploration of the conformational landscape of carbamates. sigmaaldrich.com A deeper understanding of how the carbamate bond influences the three-dimensional structure of molecules could lead to more rational design of drugs and functional materials. Recent studies have begun to investigate the conformational rigidity of carbamates compared to peptides, which could have significant implications for the design of peptidomimetics. sigmaaldrich.com
Emerging avenues in carbamate chemistry include their application in the development of sequence-defined polymers. sigmaaldrich.com The ability to precisely control the monomer sequence in polycarbamates opens up possibilities for creating new materials with tailored properties for applications such as data storage and molecular transport. sigmaaldrich.com Furthermore, the use of carbamates as linkers in targeted-drug conjugates is a rapidly developing area, with the potential to create more effective and less toxic cancer therapies.
Broader Implications for Fluorine Chemistry and Sustainable Chemical Synthesis
The presence of a fluorine atom in this compound places it at the intersection of carbamate chemistry and the dynamic field of fluorine chemistry. The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and altered physicochemical properties such as lipophilicity and pKa. mdpi.com The study of even simple fluorinated molecules contributes to a better understanding of these effects.
The synthesis of fluorinated carbamates also has implications for sustainable chemical synthesis. The development of greener methods for both fluorination and carbamate formation is a key goal. This includes the use of less hazardous reagents and solvents, as well as the design of catalytic processes that minimize waste and energy consumption. The direct use of CO2 in the synthesis of carbamates is a prime example of a more sustainable approach, transforming a greenhouse gas into a valuable chemical feedstock.
The broader implications extend to the development of new functional materials. The unique properties imparted by fluorine can be harnessed to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific electronic properties. As the demand for high-performance materials grows, the synergy between fluorine chemistry and polymer science, including polycarbamates, will continue to be an important area of research.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl (4-fluorophenyl)carbamate, and how can reaction conditions be optimized for higher yields?
this compound can be synthesized via carbamate formation reactions, such as the Mo(CO)6-promoted coupling of nitroarenes with dimethyl carbonate. For example, a 62% yield was achieved using this method, with optimized conditions including a 400 MHz NMR for structural confirmation and Mo(CO)6 as a promoter to enhance reactivity . Purification via flash column chromatography and characterization by ¹H/¹³C/¹⁹F NMR and HRMS are critical for validation .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structural integrity and purity of this compound derivatives?
Key spectroscopic data include:
- ¹H NMR : Peaks at δ 3.69 (s, 3H, OCH₃) and δ 7.03–7.19 (m, aromatic H) .
- ¹³C NMR : Distinct carbonyl signals (δ 156.30 for the carbamate C=O) and fluorine-coupled aromatic carbons (δ 160.82, J = 245.43 Hz) .
- HRMS : A calculated [M+H]⁺ of 184.0768 matches experimental values (184.0776) to confirm molecular formula (C₉H₁₁FNO₂) .
Q. What are the primary applications of this compound derivatives in medicinal chemistry?
This scaffold is widely used in designing bioactive molecules, such as selective M₁ receptor antagonists and antifungal agents. For instance, bis(4-fluorophenyl)methyl carbamate derivatives demonstrated potent receptor binding in neurological studies , while tert-butyl carbamate analogs showed antifungal activity via thiazole modifications .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed, particularly in multi-step reactions?
Regioselectivity issues often arise during coupling or functionalization steps. For example, in the synthesis of a serine protease inhibitor, tert-butyl carbamate intermediates were used to protect amine groups, ensuring selective reactions at the 4-fluorophenyl moiety . Solvent choice (e.g., ethanol at 60°C) and acid catalysts (e.g., p-toluenesulfonic acid) further improved reaction specificity .
Q. What strategies are effective in resolving contradictory pharmacological data for this compound-based compounds?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may stem from differences in stereochemistry or substituent placement. Comparative studies using analogs like bis(4-fluorophenyl)methyl carbamates (compounds 9–12 in ) revealed that pyrrolidine ring orientation significantly impacts receptor binding. Computational docking studies (e.g., molecular dynamics simulations) can clarify structure-activity relationships .
Q. How do structural modifications (e.g., fluorination, carbamate alkylation) influence the metabolic stability and bioavailability of this compound derivatives?
Fluorination at the para position enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For example, 4F-MPH (a methylphenidate analog) exhibited prolonged half-life due to fluorine’s electron-withdrawing effects . Alkylating the carbamate oxygen (e.g., tert-butyl groups) improves lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
Q. What advanced analytical techniques are recommended for detecting trace impurities or degradation products in this compound formulations?
High-resolution LC-MS/MS and ¹⁹F NMR are critical for identifying fluorinated impurities. For instance, LC-MS/MS detected 4F-MPH metabolites in blood samples with a limit of detection (LOD) of 0.1 ng/mL . Accelerated stability studies (40°C/75% RH) combined with HRMS fragmentation patterns can map degradation pathways .
Methodological Considerations
- Synthesis Optimization : Screen promoters (e.g., Mo(CO)6 vs. Pd catalysts) and solvents (e.g., DMF vs. ethanol) to balance reactivity and purity .
- Data Validation : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Biological Assays : Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) to confirm target engagement and reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
